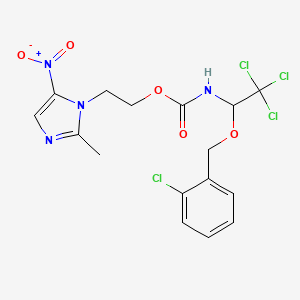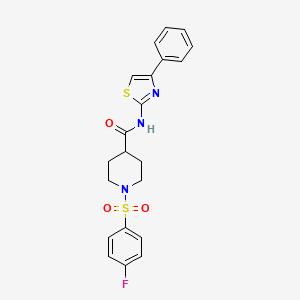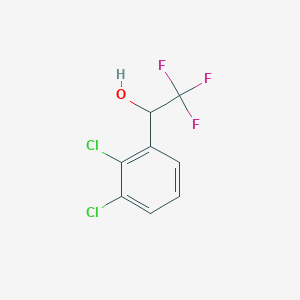
(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is a derivative of methanesulfonanilide, which is a class of compounds known for their diverse biological activities. The structure of this compound includes a 4-chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to a 1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl group. This structure suggests potential for interactions with biological receptors and possible pharmaceutical applications.
Synthesis Analysis
While the specific synthesis of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is not detailed in the provided papers, the synthesis of related compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide involves the formation of an amide bond between the methanesulfonamide group and the aromatic ring. The synthesis likely involves chlorination of the aromatic ring followed by the introduction of the methanesulfonamide group. The tetrahydroquinoline moiety would be synthesized separately and then coupled to the chlorophenyl methanesulfonamide.
Molecular Structure Analysis
The molecular structure of related compounds shows that the conformation of the N—H bond can be syn to the chloro group, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , or nearly syn to the ortho-chloro substituent, as in N-(2,4-Dichlorophenyl)methanesulfonamide . These conformations affect the molecule's ability to form hydrogen bonds and interact with biological targets. The bond parameters and geometric parameters are consistent with other methanesulfonanilides, with some variations in bond and torsion angles.
Chemical Reactions Analysis
The amide hydrogen atom in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide is positioned such that it is readily available to receptor molecules during biological activity. This suggests that "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" could undergo similar interactions, potentially leading to biological effects. The presence of the chloro group and the methanesulfonamide moiety may also allow for further chemical reactions, such as substitution or conjugation, which could modify the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" can be inferred from the properties of similar compounds. The presence of hydrogen bonds, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , leads to the formation of dimers and a ribbonlike structure, which could influence the compound's solubility and stability. The N—H⋯O and N—H⋯Cl hydrogen bonds observed in N-(2,4-Dichlorophenyl)methanesulfonamide suggest that the compound may also form similar intermolecular interactions, affecting its crystalline form and potentially its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Structure and Bonding Characteristics
The structural analysis of sulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals specific bonding characteristics and conformations that are crucial for their biological activity. These studies help in understanding the interaction between sulfonamides and biological receptors. For example, in N-(2,3-Dichlorophenyl)methanesulfonamide, the orientation of the N—H bond is significant for its receptor binding capabilities. Similar studies on other derivatives, like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, provide insights into the impact of chloro substituents on molecular conformation and bonding parameters (Gowda, Foro, & Fuess, 2007).
Molecular Inhibition and Catalysis
Quinolinyl sulfonamides have been identified as potent inhibitors for enzymes like methionine aminopeptidase (MetAP), showcasing the diverse applications of sulfonamides in molecular inhibition. The inhibition potency varies with the metal concentration, indicating their potential in designing metal-specific inhibitors. The study involving compounds such as N-(quinolin-8-yl)methanesulfonamide illustrates the role of sulfonamides in enzyme inhibition and the importance of structural analysis for understanding their mechanism of action (Huang et al., 2006).
Synthetic Applications
The synthesis of complex molecules often involves sulfonamide derivatives as intermediates or catalysts. For instance, the synthesis of metabolites of specific quinoline carboxylates employs methanesulfonyl as a protective group, demonstrating the utility of sulfonamides in facilitating complex organic syntheses. Such applications underscore the versatility of sulfonamide derivatives in synthetic chemistry, offering new routes and methodologies for producing pharmacologically relevant compounds (Mizuno et al., 2006).
Supramolecular Chemistry
Sulfonamide derivatives are also pivotal in the development of three-dimensional self-assemblies, as seen in the synthesis of diethyltin-based assemblies derived from sulfonate-phosphonate ligands. These compounds illustrate the role of sulfonamides in constructing complex supramolecular structures, which are of interest for various applications, including catalysis and materials science. The ability to form unique structural motifs with sulfonamides provides a foundation for exploring new materials and chemical functionalities (Shankar et al., 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-21-17-9-8-16(11-14(17)5-10-18(21)22)20-25(23,24)12-13-3-6-15(19)7-4-13/h3-4,6-9,11,20H,2,5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPZDKCICCHJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)





![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)